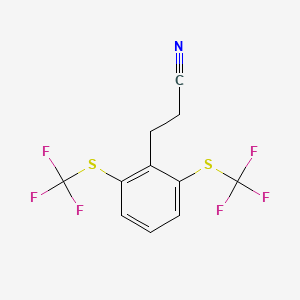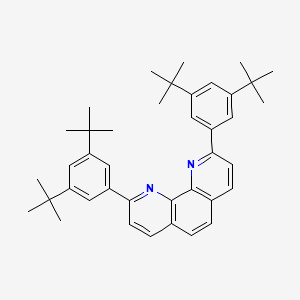
2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline is an organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a phenanthroline core substituted with two 3,5-di-tert-butylphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 3,5-di-tert-butylphenyl halides under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are performed in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the phenanthroline core or the substituent groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug design and development.
Mechanism of Action
The mechanism by which 2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline exerts its effects involves its interaction with molecular targets, such as metal ions and biological macromolecules. The phenanthroline core can coordinate with metal ions, forming stable complexes that can participate in catalytic cycles or biological processes. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of these interactions .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the bulky tert-butyl groups, is less sterically hindered and has different reactivity.
2,9-Dimethyl-1,10-phenanthroline: This compound has smaller methyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
2,9-Diphenyl-1,10-phenanthroline: Substituted with phenyl groups, this compound has different electronic effects compared to the tert-butyl-substituted derivative.
Uniqueness
2,9-Bis(3,5-di-tert-butylphenyl)-1,10-phenanthroline is unique due to its combination of steric bulk and electronic properties, which enhance its stability and reactivity in various applications. The tert-butyl groups provide steric protection, making it suitable for use in environments where stability is crucial .
Properties
Molecular Formula |
C40H48N2 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
2,9-bis(3,5-ditert-butylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C40H48N2/c1-37(2,3)29-19-27(20-30(23-29)38(4,5)6)33-17-15-25-13-14-26-16-18-34(42-36(26)35(25)41-33)28-21-31(39(7,8)9)24-32(22-28)40(10,11)12/h13-24H,1-12H3 |
InChI Key |
RRZSOIPMHIJYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



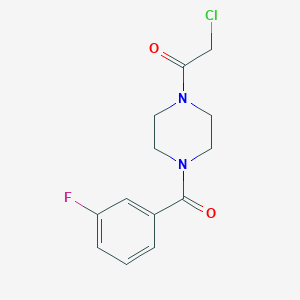
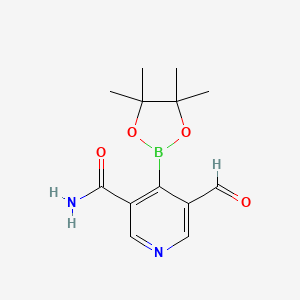
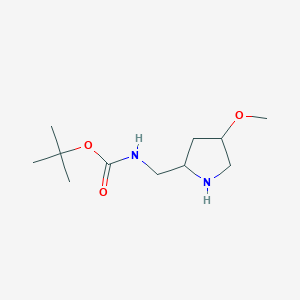

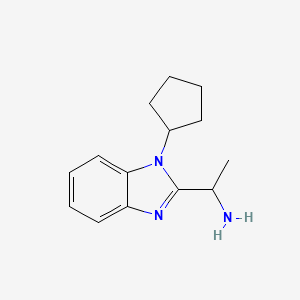
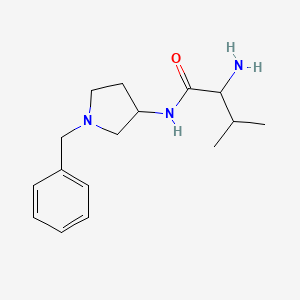
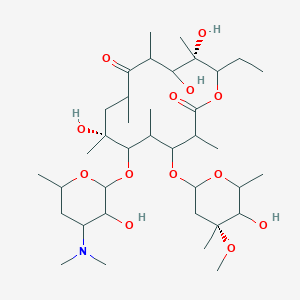
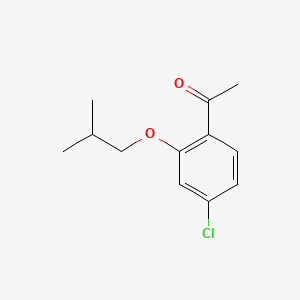
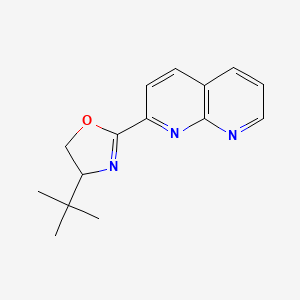
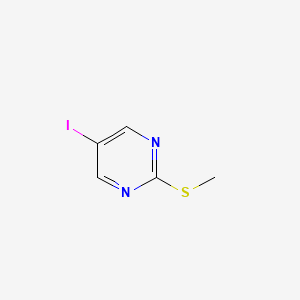
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
